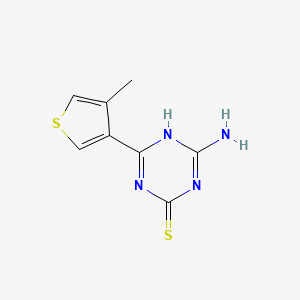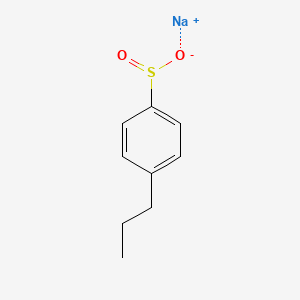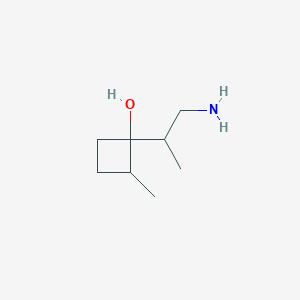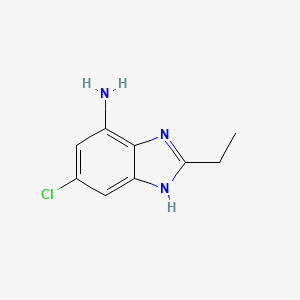
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine is an organic compound with the molecular formula C9H10ClN3 It belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-chloro-2-ethylbenzene-1,3-diamine with a suitable reagent to form the desired benzodiazole structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted benzodiazoles.
Aplicaciones Científicas De Investigación
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-1-ethyl-1H-1,3-benzodiazol-2-amine
- 5-chloro-2-methyl-1H-1,3-benzodiazol-7-amine
- 5-chloro-2-ethyl-1H-1,3-benzodiazol-4-amine
Uniqueness
5-chloro-2-ethyl-1H-1,3-benzodiazol-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the ethyl group at specific positions on the benzodiazole ring can result in distinct properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H10ClN3 |
|---|---|
Peso molecular |
195.65 g/mol |
Nombre IUPAC |
6-chloro-2-ethyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C9H10ClN3/c1-2-8-12-7-4-5(10)3-6(11)9(7)13-8/h3-4H,2,11H2,1H3,(H,12,13) |
Clave InChI |
XGZNEPGBMAVKQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(C=C(C=C2N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)

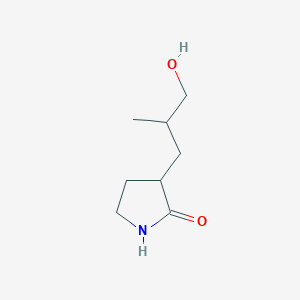

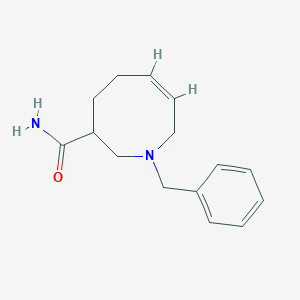
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![N,N-Dimethyl-N-[(piperidin-4-yl)methyl]methanesulfonoimidamide](/img/structure/B13181326.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
